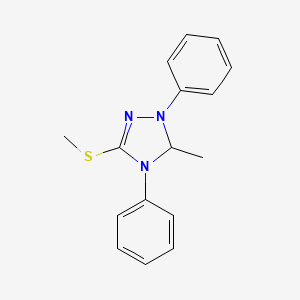![molecular formula C10H15BrO B14645171 Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- CAS No. 55057-87-9](/img/structure/B14645171.png)
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite . The reaction typically occurs under mild conditions and yields high purity camphor.
Industrial Production Methods
Industrially, camphor is produced from the distillation of camphor tree (Cinnamomum camphora) leaves, bark, and wood. The crude camphor oil is then purified through sublimation to obtain pure camphor crystals .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- undergoes various chemical reactions, including:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo nucleophilic substitution reactions, such as the formation of camphor oxime when reacted with hydroxylamine.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxylamine for oxime formation.
Major Products
Camphoric Acid: From oxidation.
Borneol/Isoborneol: From reduction.
Camphor Oxime: From nucleophilic substitution.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying stereochemistry.
Medicine: Utilized in topical formulations for its anti-inflammatory and analgesic properties.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in celluloid
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- involves its interaction with various molecular targets. In biological systems, it acts on sensory neurons to produce a cooling sensation, which is why it is used in topical analgesics. It also exhibits antimicrobial properties by disrupting microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-:
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R)-: A derivative of camphor used in various chemical applications
Uniqueness
Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)- is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its distinct odor and cooling effect also set it apart from other similar compounds .
Propiedades
Número CAS |
55057-87-9 |
|---|---|
Fórmula molecular |
C10H15BrO |
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
(1R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6?,7?,10-/m0/s1 |
Clave InChI |
NJQADTYRAYFBJN-QIMWKCOFSA-N |
SMILES isomérico |
C[C@@]12CCC(C1(C)C)C(C2=O)Br |
SMILES canónico |
CC1(C2CCC1(C(=O)C2Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


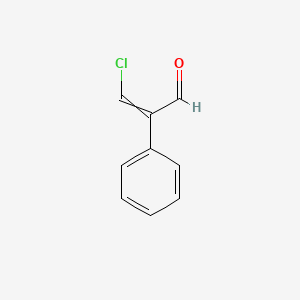
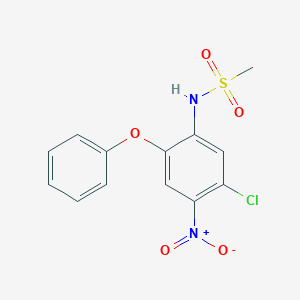
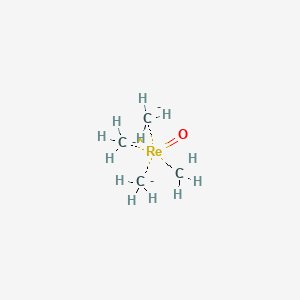
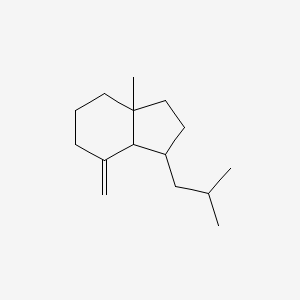
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
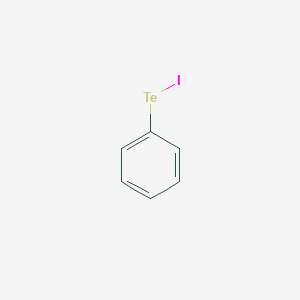
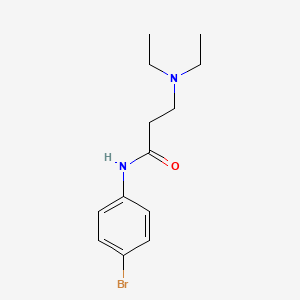

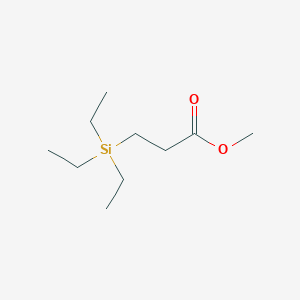
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
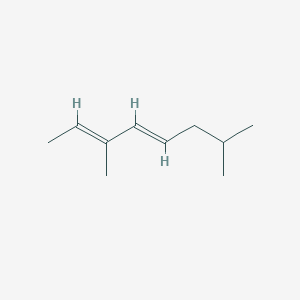
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
